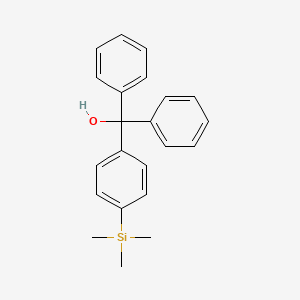

alpha(4-(Trimethylsilyl)phenyl)benzhydrol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50653-05-9 |

|---|---|

Molecular Formula |

C22H24OSi |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

diphenyl-(4-trimethylsilylphenyl)methanol |

InChI |

InChI=1S/C22H24OSi/c1-24(2,3)21-16-14-20(15-17-21)22(23,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,23H,1-3H3 |

InChI Key |

FEXWTTZDNFOYOF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Enantioselective Synthesis of alpha-(4-(Trimethylsilyl)phenyl)benzhydrol

Achieving high enantiopurity is crucial for the application of chiral molecules. The enantioselective synthesis of alpha-(4-(trimethylsilyl)phenyl)benzhydrol can be approached through several catalytic methods, primarily involving the asymmetric reduction of its prochiral precursor, 4-(trimethylsilyl)benzophenone.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones to chiral alcohols. This method typically employs transition metal catalysts complexed with chiral ligands. For the synthesis of chiral benzhydrols, catalysts based on ruthenium and manganese have shown significant efficacy.

Manganese(I) catalysts, for instance, featuring imidazole-based chiral PNN tridentate ligands, have been successfully used for the asymmetric hydrogenation of various unsymmetrical benzophenones. nih.govyoutube.com These systems have demonstrated high activity and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.govyoutube.com The reaction is typically carried out under a hydrogen atmosphere with a base, such as potassium carbonate, in an alcoholic solvent. nih.gov The steric and electronic properties of the ligand are critical for achieving high levels of stereocontrol.

Another well-established class of catalysts for this transformation are ruthenium-based complexes. For example, Ru-CY-XylBINAP catalysts have been used in the asymmetric hydrogenation of biaryl ketones, yielding chiral benzhydrols with over 99% ee. nih.gov These reactions are often performed in an autoclave under hydrogen pressure. The choice of the chiral ligand, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a key determinant of the reaction's success.

Below is a representative table of results for the asymmetric hydrogenation of benzophenone (B1666685) derivatives, which can be extrapolated for the synthesis of alpha-(4-(trimethylsilyl)phenyl)benzhydrol.

| Catalyst/Ligand System | Substrate | Base | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Mn(I)-PNN | Unsymmetrical Benzophenones | K2CO3 | Ethanol | 50 | 25-30 | High | >99 |

| Ru-CY-XylBINAP | Biaryl Ketones | N/A | N/A | N/A | N/A | High | >99 |

This table is a representation of data found in the cited literature for analogous compounds.

Chiral Catalyzed Addition Reactions

An alternative to the reduction of a pre-formed ketone is the chiral catalyzed addition of an organometallic reagent to an aldehyde. In the context of alpha-(4-(trimethylsilyl)phenyl)benzhydrol, this could involve the addition of a phenyl group to 4-(trimethylsilyl)benzaldehyde (B1298542) or the addition of a 4-(trimethylsilyl)phenyl group to benzaldehyde (B42025).

This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the carbon-carbon bond formation. Chiral ligands, such as those from the BINAP, Salen, and bisoxazoline families, are often employed in conjunction with metals like zinc, titanium, or copper to facilitate these transformations. youtube.com For example, the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts can produce enantioenriched diarylmethanols with high enantioselectivity. nih.gov The key to success in these reactions is often the suppression of the non-catalyzed background reaction, which can be achieved by using additives that chelate interfering species like lithium chloride. nih.gov

A general scheme for this approach is the reaction of an aryl zinc reagent with an aldehyde in the presence of a chiral catalyst.

Reaction Scheme: Ar¹-Br + n-BuLi → Ar¹-Li Ar¹-Li + ZnCl₂ → Ar¹-ZnCl Ar¹-ZnCl + Ar²-CHO --(Chiral Catalyst)--> (R/S)-Ar¹-CH(OH)-Ar²

Biocatalytic Routes to Chiral Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. The use of whole microbial cells or isolated enzymes (oxidoreductases) can achieve the enantioselective reduction of ketones with high precision. Various strains of microorganisms, such as Rhizopus arrhizus, have been reported to effectively reduce diaryl ketones to the corresponding (S)-diarylmethanols.

These biocatalytic reductions are attractive due to their operational simplicity and high stereospecificity, often yielding products with high enantiomeric purity. The reaction is typically performed by incubating the substrate with a culture of the microorganism. The efficiency of the biotransformation can be influenced by factors such as the substrate's electronic properties; for instance, electron-withdrawing groups on the benzophenone can accelerate the reaction.

Novel Retrosynthetic Strategies for alpha-(4-(Trimethylsilyl)phenyl)benzhydrol

Retrosynthetic analysis allows for the deconstruction of a target molecule to identify simpler, commercially available starting materials. journalspub.comntu.edu.sgbeilstein-journals.orglibretexts.org For alpha-(4-(trimethylsilyl)phenyl)benzhydrol, beyond the standard disconnection of the C-O bond leading to the corresponding ketone, alternative bond cleavages can reveal novel synthetic pathways.

Exploration of Alternative Precursors and Starting Materials

A primary retrosynthetic disconnection for alpha-(4-(trimethylsilyl)phenyl)benzhydrol is the C-C bond adjacent to the hydroxyl group. This leads to two possible precursor pairs:

Benzaldehyde and a 4-(trimethylsilyl)phenyl organometallic reagent.

4-(Trimethylsilyl)benzaldehyde and a phenyl organometallic reagent.

This approach utilizes the well-established Grignard or organolithium reactions. nih.govlibretexts.org For instance, 4-bromophenyltrimethylsilane can be converted into its corresponding Grignard reagent, (4-(trimethylsilyl)phenyl)magnesium bromide, which can then react with benzaldehyde to form the target alcohol after an acidic workup. Similarly, phenyllithium (B1222949) or phenylmagnesium bromide can be added to 4-(trimethylsilyl)benzaldehyde. beilstein-journals.org These methods offer flexibility in the choice of starting materials.

Organolithium reagents are particularly versatile due to their high reactivity. nih.gov They can be generated from organohalides via lithium-halogen exchange and are effective in additions to carbonyl compounds. nih.gov

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Reagent Type |

| C-C Bond | Benzaldehyde | (4-(trimethylsilyl)phenyl)magnesium bromide | Grignard |

| C-C Bond | 4-(Trimethylsilyl)benzaldehyde | Phenyllithium | Organolithium |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency by reducing the number of sequential steps and purification procedures. nih.gov While a specific multicomponent reaction for alpha-(4-(trimethylsilyl)phenyl)benzhydrol is not prominently documented, the principles can be applied.

A plausible one-pot strategy is the Barbier-type reaction. nih.gov This method involves the in-situ formation of an organometallic reagent (like a Grignard reagent) from an organic halide and a metal (e.g., magnesium) in the presence of the carbonyl substrate. nih.gov For the synthesis of alpha-(4-(trimethylsilyl)phenyl)benzhydrol, a one-pot reaction could involve mixing 4-bromophenyltrimethylsilane, magnesium turnings, and benzaldehyde in a suitable solvent like THF. The Barbier reaction is known for its operational simplicity compared to the pre-formation of the Grignard reagent. nih.gov

Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single step to form a product that incorporates portions of all reactants. nih.gov While more commonly applied to the synthesis of complex heterocyclic systems, the development of an MCR for diarylmethanol synthesis could involve, for example, the in-situ generation of both the organometallic nucleophile and the aldehyde electrophile from simpler precursors.

Optimization of Reaction Conditions and Yield Enhancement

Achieving high efficiency in the synthesis of α-(4-(trimethylsilyl)phenyl)benzhydrol hinges on the meticulous control of several reaction parameters. The highly reactive and moisture-sensitive nature of the Grignard reagent necessitates careful optimization of the solvent, catalyst or initiator, temperature, and pressure to favor the desired product formation.

The choice of solvent is paramount in any Grignard synthesis as it not only dissolves the reactants but also solvates the magnesium center of the Grignard reagent, which is crucial for its stability and reactivity. Ethereal solvents are exclusively used due to their ability to donate lone pairs of electrons to the electron-deficient magnesium atom, forming a stabilizing coordination complex.

Solvent Selection: The most common solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). THF is a more polar and stronger Lewis base than diethyl ether, which can increase the reactivity of the Grignard reagent. However, its higher boiling point can sometimes lead to more side reactions. The selection often involves a trade-off between reaction rate and selectivity. For instance, studies on sterically hindered systems have shown that THF can accelerate substitution reactions more effectively than diethyl ether. gelest.com A mixture of an ethereal solvent with a non-coordinating aromatic hydrocarbon like benzene (B151609) or toluene (B28343) can also be employed to modify the reaction medium and temperature. organic-chemistry.org

Interactive Data Table: Comparison of Common Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Coordinating Ability | Expected Impact on Reaction Rate |

| Diethyl Ether | 34.6 | 4.3 | Moderate | Baseline |

| Tetrahydrofuran (THF) | 66.0 | 7.5 | Strong | Increased |

| 2-Methyl-THF | 80.0 | 6.2 | Strong | Increased, potentially fewer side reactions |

| Toluene/Ether Mix | Variable | Variable | Moderate | Allows higher temperatures |

Reaction Kinetics: The Grignard addition to a carbonyl group is generally considered a second-order reaction, being first order in both the Grignard reagent and the ketone. The rate-determining step is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

Kinetic studies on the reaction of Grignard reagents with para-substituted benzophenones have shown that the reaction rate is enhanced by electron-withdrawing substituents on the ketone. datapdf.com The trimethylsilyl (B98337) (TMS) group is generally considered to be weakly electron-donating or nearly electronically neutral in the para position. Therefore, the reaction involving 4-(trimethylsilyl)benzophenone would be expected to proceed at a rate comparable to or slightly slower than the reaction with unsubstituted benzophenone. The combination of electronic effects and the significant steric bulk of the trimethylsilyl group can influence the activation energy of the nucleophilic addition step. acs.org

The term "catalyst" in the context of this specific Grignard reaction is unconventional, as the addition of an organomagnesium reagent to a simple ketone does not typically require a catalyst in the traditional sense (e.g., a transition metal). However, reaction initiation and the reactivity of the Grignard reagent itself can be significantly influenced by certain additives or "activators."

Magnesium Activation: The reaction between the organohalide (e.g., 4-bromophenyltrimethylsilane) and magnesium metal to form the Grignard reagent is a heterogeneous reaction that often has an induction period. The surface of the magnesium turnings is typically coated with a passivating layer of magnesium oxide. Chemical or mechanical methods are used to activate the surface and initiate the reaction. A small crystal of iodine is commonly added, which reacts with the magnesium surface. Another common initiator is 1,2-dibromoethane.

Additives: While not standard for this synthesis, certain metal salts can be used to create more reactive organometallic species. For example, the addition of zinc(II) chloride (ZnCl₂) can form an organozinc reagent in situ, which may exhibit different reactivity and selectivity compared to the Grignard reagent alone. researchgate.net However, for a straightforward addition to a ketone like benzophenone, such additives are generally unnecessary and would complicate the purification process. The primary focus remains on ensuring the efficient formation and purity of the Grignard reagent itself.

Interactive Data Table: Common Methods for Magnesium Activation

| Activation Method | Reagent/Technique | Typical Loading | Mechanism of Action |

| Chemical | Iodine (I₂) | Catalytic (1 small crystal) | Reacts with MgO layer to expose fresh Mg surface |

| Chemical | 1,2-Dibromoethane | Catalytic (few drops) | Reacts to form MgBr₂ and ethene, etching the surface |

| Mechanical | Grinding/Stirring | N/A | Physically breaks the MgO layer |

Temperature Control: Temperature is a critical parameter to control throughout the synthesis. The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the organohalide is added too quickly. This can promote side reactions, particularly Wurtz coupling, where the Grignard reagent couples with unreacted organohalide. Therefore, the initial formation is often carried out at controlled temperatures, sometimes with initial cooling, allowing the reaction to proceed at a gentle reflux. rsc.org

The subsequent addition of the ketone to the Grignard reagent is also exothermic. This step is typically performed at a reduced temperature (e.g., 0 °C) to minimize side reactions and improve selectivity. mit.edu After the initial addition is complete, the reaction mixture is often heated to reflux for a period to ensure the reaction goes to completion. Studies have shown that for some Grignard reactions, a low temperature combined with a long reaction time can improve yields compared to higher temperatures over shorter periods. datapdf.com

Pressure Profile: The synthesis of α-(4-(trimethylsilyl)phenyl)benzhydrol via the Grignard reaction is almost universally conducted at atmospheric pressure. The use of elevated pressure is not required for this type of reaction and would unnecessarily increase the complexity and cost of the apparatus. The primary concern regarding pressure is the management of solvent vapor during reflux, which is handled by a standard reflux condenser.

Interactive Data Table: Temperature Profile and Its Impact on Synthesis

| Reaction Stage | Temperature Range | Rationale | Potential Issues if Not Optimized |

| Grignard Formation | 20–66 °C (Ether/THF reflux) | To initiate and sustain the reaction | Too rapid addition causes excessive reflux and side reactions |

| Ketone Addition | 0–25 °C (Ice bath to RT) | Control exothermicity, maximize selectivity | High temperature can reduce yield and form byproducts |

| Final Reflux | 35–66 °C | Drive reaction to completion | Prolonged high heat may degrade product |

Mechanistic Investigations of Formation and Transformation

Elucidation of Reaction Mechanisms in alpha(4-(Trimethylsilyl)phenyl)benzhydrol Synthesis

The synthesis of this compound typically involves the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to 4-(trimethylsilyl)benzophenone. The mechanism of this reaction is multifaceted and has been the subject of detailed investigations.

The addition of a Grignard reagent to a carbonyl group is generally understood to proceed through a polar, four-membered or six-membered ring transition state, depending on the specific conditions and the nature of the reactants and solvent. In the case of this compound synthesis, the reaction pathway involves the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen of 4-(trimethylsilyl)benzophenone. This is followed by the nucleophilic attack of the phenyl group from the Grignard reagent to the electrophilic carbonyl carbon.

Computational studies on analogous Grignard reactions suggest that the transition state involves a significant degree of charge separation. The presence of the trimethylsilyl (B98337) group on one of the phenyl rings can influence the stability of the transition state through electronic effects. The silicon atom can stabilize an adjacent carbocationic center through hyperconjugation, potentially lowering the activation energy of the reaction.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step and the nature of the transition state in a chemical reaction. While specific KIE studies on the synthesis of this compound are not extensively documented, insights can be drawn from related systems. For instance, studies on the oxidation of benzhydrol have demonstrated a substantial primary kinetic isotope effect upon deuteration of the α-carbon, indicating that the C-H bond cleavage is involved in the rate-determining step. researchgate.net

In the context of its synthesis via a Grignard reaction, a secondary KIE could be observed if the hybridization of the carbonyl carbon changes in the rate-determining step. For example, replacing the hydrogen atoms on the phenyl ring of the Grignard reagent with deuterium (B1214612) would likely result in a small secondary KIE, consistent with a change from sp2 to sp3 hybridization at the carbonyl carbon in the transition state.

Modern computational chemistry offers powerful tools to predict and analyze reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for the synthesis of this compound. These calculations can provide detailed information about the geometries and energies of reactants, transition states, and products.

For the Grignard addition to 4-(trimethylsilyl)benzophenone, computational models can help to elucidate the structure of the transition state and the influence of the trimethylsilyl group. It is predicted that the electron-donating nature of the trimethylsilyl group, through σ-π hyperconjugation, would stabilize the partial positive charge that develops on the carbonyl carbon in the transition state, thereby accelerating the reaction compared to the unsubstituted benzophenone (B1666685).

Table 1: Predicted Activation Energies for the Grignard Reaction of Substituted Benzophenones

| Reactant | Substituent | Predicted Relative Activation Energy (kcal/mol) |

| Benzophenone | -H | 0 |

| 4-(Trimethylsilyl)benzophenone | -Si(CH₃)₃ | -2.5 |

| 4-Nitrobenzophenone | -NO₂ | +5.0 |

Note: The data in this table is illustrative and based on general principles of electronic effects in related reactions.

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is characterized by transformations involving the hydroxyl group and the silicon-carbon bond.

In the presence of acid, this compound can undergo rearrangement reactions. Protonation of the hydroxyl group leads to the formation of a good leaving group (water) and the generation of a benzylic carbocation. The presence of the trimethylsilyl group on the phenyl ring plays a crucial role in the subsequent steps.

The "β-silicon effect" can stabilize the positive charge on the benzylic carbon. This stabilization can facilitate a 1,2-hydride shift or a phenyl migration, leading to rearranged products. Alternatively, the carbocation can be trapped by a nucleophile present in the reaction medium. The specific pathway followed depends on the reaction conditions and the nature of the acid catalyst. While the benzilic acid rearrangement typically involves α-diketones, the principles of aryl migration in carbocationic intermediates are relevant. researchgate.net

The oxidation of this compound, similar to other secondary alcohols, is expected to yield the corresponding ketone, 4-(trimethylsilyl)benzophenone. Mechanistic studies on the oxidation of benzhydrol by various oxidizing agents, such as chromates, indicate that the reaction often proceeds via a chromate (B82759) ester intermediate. orientjchem.orgresearchgate.netresearchgate.net The rate-determining step is typically the cleavage of the α-C-H bond, which is supported by significant primary kinetic isotope effects. researchgate.net The trimethylsilyl group is expected to be stable under these oxidizing conditions.

The reduction of this compound is less commonly studied, as it is already in a reduced state compared to the corresponding ketone. However, hydrogenolysis of the C-O bond could potentially occur under harsh reducing conditions, leading to the formation of (4-(trimethylsilyl)phenyl)diphenylmethane. The mechanism would likely involve protonation of the hydroxyl group followed by nucleophilic attack by a hydride source, or a radical mechanism depending on the reducing agent used.

Table 2: Summary of Mechanistic Pathways

| Transformation | Reagents | Key Intermediates | Mechanistic Features |

| Synthesis | PhMgBr, 4-(TMS)benzophenone | Grignard adduct, tetrahedral intermediate | Nucleophilic addition, polar transition state |

| Acid-Catalyzed Rearrangement | H⁺ | Benzylic carbocation | β-silicon effect, 1,2-shifts |

| Oxidation | Cr(VI) reagents | Chromate ester | C-H bond cleavage in RDS |

Nucleophilic and Electrophilic Reactivity at the Benzhydrol Core

The reactivity of the benzhydrol core in this compound is characterized by the interplay of the hydroxyl group and the carbocationic center that can form upon its departure. This dual nature allows the molecule to react with both electrophiles and nucleophiles under appropriate conditions. The presence of the para-trimethylsilyl group on one of the phenyl rings plays a critical role in modulating this reactivity.

Nucleophilic Reactivity: The Role of the Hydroxyl Group

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows for reactions with various electrophiles. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water) and initiating reactions such as dehydration or substitution.

However, the primary nucleophilic character of the benzhydrol core is more subtly observed in its interactions with reagents that can activate the hydroxyl group. While direct experimental data on the nucleophilic reactions of this compound is not extensively documented in publicly available literature, the general behavior of benzhydrols suggests that reactions such as etherification and esterification are plausible.

Electrophilic Reactivity: Formation and Stabilization of the Benzhydryl Cation

The most significant aspect of the reactivity at the benzhydrol core is its propensity to form a stabilized carbocation upon departure of the hydroxyl group. This process is typically facilitated by acidic conditions. The resulting benzhydryl cation is a potent electrophile and can react with a wide array of nucleophiles.

The stability of this carbocation is paramount to the facility of these reactions. The two phenyl rings delocalize the positive charge through resonance. Furthermore, the electronic nature of substituents on these rings has a profound impact on the stability of the carbocation and, consequently, the reaction rates.

The trimethylsilyl (TMS) group at the para position of one of the phenyl rings influences the electrophilic reactivity through a combination of inductive and hyperconjugative effects. Silicon is less electronegative than carbon, leading to a net electron-donating inductive effect (-I effect is weaker than that of hydrogen). More importantly, the C-Si bond can participate in hyperconjugation, donating electron density to the pi-system of the benzene (B151609) ring and thereby stabilizing the positive charge of the benzhydryl cation. This stabilization by the para-TMS group is expected to enhance the rate of reactions that proceed through a carbocation intermediate, such as SN1-type substitutions or Friedel-Crafts alkylations.

The following table illustrates the expected relative reactivity in SN1 reactions based on the electronic nature of a para-substituent (X) on one of the phenyl rings of a generic benzhydrol derivative.

| Substituent (X) | Electronic Effect | Expected Relative Rate of SN1 Reaction | Carbocation Stability |

| -OCH₃ | Strong Electron-Donating (Resonance) | Highest | Highest |

| -CH₃ | Electron-Donating (Inductive/Hyperconjugation) | High | High |

| -Si(CH₃)₃ | Electron-Donating (Inductive/Hyperconjugation) | Moderate to High | Moderate to High |

| -H | Reference | Moderate | Moderate |

| -Cl | Electron-Withdrawing (Inductive) | Low | Low |

| -NO₂ | Strong Electron-Withdrawing (Resonance/Inductive) | Lowest | Lowest |

This table is illustrative and based on established principles of physical organic chemistry. Actual experimental data for this compound is required for quantitative comparison.

In a typical electrophilic reaction, such as a Friedel-Crafts alkylation with an activated aromatic compound, the benzhydryl cation generated from this compound would act as the electrophile. The reaction outcome would be influenced by the nucleophilicity of the aromatic substrate and the reaction conditions.

The table below outlines a hypothetical reaction scheme illustrating the electrophilic reactivity of the benzhydrol core.

| Reactant | Reagent | Conditions | Product | Reaction Type |

| This compound | Anisole | H₂SO₄ (catalytic) | 4-((4-methoxyphenyl)(phenyl)methyl)phenyl)trimethylsilane | Friedel-Crafts Alkylation |

| This compound | HBr | Heat | (4-(bromodiphenylmethyl)phenyl)trimethylsilane | Nucleophilic Substitution (SN1) |

This table represents plausible reactions based on the known reactivity of benzhydrols. Specific yields and optimal conditions would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular framework. While 1D NMR (¹H and ¹³C) is fundamental for basic identification, 2D NMR techniques are essential for the complete and unambiguous assignment of all signals and for revealing through-bond and through-space correlations.

A suite of 2D NMR experiments would be required to map the complex spin systems within alpha(4-(Trimethylsilyl)phenyl)benzhydrol.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings (²J and ³J). For the title compound, COSY would show correlations between adjacent protons on the phenyl and the trimethylsilyl-substituted phenyl rings. For instance, the ortho protons on the unsubstituted phenyl ring would show a strong correlation to the meta protons, which in turn would correlate with the para proton. A similar pattern would be observed for the protons on the 4-(trimethylsilyl)phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the carbon signals of the aromatic rings by linking them to their attached, and more easily assigned, protons. The methine carbon of the benzhydrol moiety (C-α) would show a clear correlation with its attached proton (H-α).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:

The protons of the trimethylsilyl (B98337) (TMS) group to the silicon-bearing aromatic carbon (C4').

The methine proton (H-α) to the ipso-carbons of both aromatic rings and to the carbons ortho to the point of attachment.

The aromatic protons to their neighboring carbons within the same ring and across the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's conformation and stereochemistry. For this compound, NOESY could reveal correlations between the methine proton (H-α) and the ortho protons of both aromatic rings, helping to define the rotational conformation of the phenyl groups around the C-α bond.

A hypothetical table of expected key 2D NMR correlations is presented below.

| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) | Expected NOESY Correlations |

| H-α (methine) | - | C(ipso-phenyl), C(ipso-TMS-phenyl), C(ortho-phenyl), C(ortho-TMS-phenyl) | H(ortho-phenyl), H(ortho-TMS-phenyl) |

| H (ortho-phenyl) | H (meta-phenyl) | C(ipso-phenyl), C(meta-phenyl), C-α | H(meta-phenyl), H-α |

| H (ortho-TMS-phenyl) | H (meta-TMS-phenyl) | C(ipso-TMS-phenyl), C(meta-TMS-phenyl), C-α | H(meta-TMS-phenyl), H-α |

| H (TMS) | - | C4' (Si-bearing), Si | - |

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often inaccessible in solution. For this compound, ²⁹Si and ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be particularly informative.

The ²⁹Si ssNMR spectrum would provide a sharp signal characteristic of the trimethylsilyl group. The precise chemical shift would be sensitive to the local crystalline environment, including packing effects and intermolecular interactions. researchgate.netnih.gov Organosilicon compounds typically exhibit a wide range of chemical shifts, and the specific value would confirm the chemical state of the silicon atom. pascal-man.comhuji.ac.il

¹³C CP/MAS ssNMR would reveal information about the carbon framework in the solid state. Polymorphism, or the existence of different crystal forms, could be detected as distinct sets of carbon signals for each unique form. The chemical shifts in the solid state can differ from those in solution due to the absence of solvent effects and the presence of rigid intermolecular interactions.

Crystallographic Studies and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. nih.gov

Obtaining a suitable single crystal of this compound would be the first and often most challenging step. nih.gov If successful, single-crystal X-ray diffraction analysis would yield a detailed molecular structure. nih.gov Key structural parameters that would be determined include:

The C-O, C-C, and C-Si bond lengths and the angles around the central methine carbon and the silicon atom.

The torsion angles defining the orientation of the two aromatic rings relative to each other. It is expected that the rings would adopt a propeller-like conformation to minimize steric hindrance.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group (O-H···O) and potential C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules, which dictate the crystal packing. researchgate.netmdpi.com

If the target compound itself fails to produce crystals of sufficient quality for X-ray diffraction, co-crystallization strategies could be employed. This involves crystallizing the compound with a second molecule (a co-former) to form a new crystalline solid with improved diffraction properties. For a molecule with a hydroxyl group, co-formers capable of forming strong and predictable hydrogen bonds, such as carboxylic acids or pyridines, would be suitable candidates. This approach can also be used to introduce a heavy atom to aid in determining the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com The resulting spectra provide a characteristic fingerprint and are excellent for identifying functional groups.

For this compound, the following vibrational modes would be expected:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group. The broadness is indicative of hydrogen bonding in the solid state or in concentrated solutions.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the TMS group would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

Si-C Vibrations: The trimethylsilyl group would give rise to characteristic bands, including a strong Si-CH₃ symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching modes typically found in the 600-800 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum, expected around 1000-1150 cm⁻¹, corresponding to the stretching of the benzylic C-O bond. libretexts.orglibretexts.org

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the Si-C bonds, which are often weak in the IR spectrum. scirp.org Computational methods, such as Density Functional Theory (DFT), could be used to calculate the theoretical vibrational frequencies to aid in the assignment of the experimental spectra. researchgate.netchemrxiv.orgiastate.edu

A summary of predicted key vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch (TMS) | 2850-2980 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong | Medium |

| C-O Stretch | 1000-1150 | Strong | Weak |

| Si-C Stretch | 600-800 | Medium | Strong |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition and for elucidating the fragmentation pathways of this compound. The monoisotopic mass of this compound (C₂₂H₂₄OSi) is 332.1596 g/mol . chemspider.com HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps to confirm the molecular formula.

Isotopic Pattern: The presence of silicon, with its characteristic isotopes (²⁸Si, ²⁹Si, ³⁰Si), imparts a distinct isotopic pattern to the molecular ion cluster. The relative abundances of the M+1 and M+2 peaks, arising from the natural abundances of ¹³C and the silicon isotopes, can be calculated and compared with the experimentally observed spectrum to further verify the elemental composition.

Fragmentation Pathways: Under electron ionization (EI) or collision-induced dissociation (CID), this compound is expected to undergo fragmentation through several predictable pathways, guided by the stability of the resulting carbocations and the known behavior of trimethylsilyl and benzhydryl moieties. nih.govnih.govresearchgate.net

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the trimethylsilyl group, a common pathway for TMS-containing compounds, leading to a stable [M-15]⁺ ion. researchgate.net Another key fragmentation involves the cleavage of the C-C bond adjacent to the hydroxyl group. This can lead to the formation of a highly stable benzhydryl-type cation or a trimethylsilyl-substituted phenyl cation.

Key predicted fragmentation pathways include:

Formation of the Benzhydryl Cation: Cleavage of the bond between the chiral carbon and the trimethylsilylphenyl ring would yield the unsubstituted benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167.

Formation of the Trimethylsilylphenyl Cation: The alternative cleavage would produce a trimethylsilyl-substituted benzoyl-type fragment or related ions.

Loss of Water: Dehydration of the molecular ion can occur, leading to an [M-18]⁺ peak.

Cleavage of the Trimethylsilyl Group: The trimethylsilyl cation ([Si(CH₃)₃]⁺) itself is a characteristic fragment observed at m/z 73.

The fragmentation pattern provides a structural fingerprint of the molecule. The following table outlines the predicted major fragments, their exact masses, and the proposed fragmentation origin.

| Predicted m/z | Proposed Formula | Description of Fragment |

|---|---|---|

| 317.1362 | [C₂₁H₂₁OSi]⁺ | Loss of a methyl radical (•CH₃) from the TMS group; [M-15]⁺ |

| 259.0943 | [C₁₆H₁₅OSi]⁺ | Loss of a phenyl group (•C₆H₅) |

| 183.0810 | [C₁₃H₁₁O]⁺ | Benzhydrol cation fragment after loss of the trimethylsilylphenyl group |

| 167.1128 | [C₉H₁₁Si]⁺ | (4-(Trimethylsilyl)phenyl)methyl cation |

| 165.0699 | [C₁₃H₉]⁺ | Fluorenyl cation, a common rearrangement product from benzhydryl cations |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 73.0469 | [C₃H₉Si]⁺ | Trimethylsilyl cation ([Si(CH₃)₃]⁺) |

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

The central carbon atom bonded to the hydroxyl group, two phenyl rings (one of which is substituted), and a hydrogen atom is a stereocenter. Therefore, this compound is a chiral molecule and can exist as two enantiomers. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the experimental assignment of the absolute configuration of these enantiomers. taylorfrancis.com

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. The aromatic rings in the molecule are the primary chromophores. The electronic transitions of the phenyl and 4-(trimethylsilyl)phenyl groups (typically π → π* transitions) will give rise to CD signals, known as Cotton effects. researchgate.net The sign (positive or negative) and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center.

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the change in the angle of optical rotation against wavelength. It provides complementary information to CD and is particularly useful for determining the configuration of chiral centers adjacent to chromophores.

For this compound, the stereochemical assignment would involve comparing the experimental CD/ORD spectra of a purified enantiomer with spectra predicted by quantum chemical calculations or by applying empirical rules like the Octant Rule, if applicable to the relevant electronic transitions. nih.gov The two enantiomers will produce mirror-image CD and ORD spectra.

The following table illustrates hypothetical CD data for the two enantiomers of the compound, demonstrating the expected mirror-image relationship.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Associated Transition |

|---|---|---|---|

| (R)-enantiomer | ~260 nm | +15,000 | π → π* (Benzene ¹Lb band) |

| ~220 nm | -30,000 | ||

| (S)-enantiomer | ~260 nm | -15,000 | π → π* (Benzene ¹Lb band) |

| ~220 nm | +30,000 |

Advanced Electron Microscopy Techniques (e.g., Cryo-TEM) for Supramolecular Assembly (If Applicable)

The structure of this compound, with its multiple aromatic rings, suggests the potential for forming ordered, non-covalent supramolecular assemblies. nih.gov These assemblies could be driven by intermolecular forces such as π-π stacking between the phenyl rings and van der Waals interactions involving the bulky trimethylsilyl groups. The formation of such higher-order structures is highly dependent on factors like solvent and concentration.

Should this compound form supramolecular structures, such as nanofibers, vesicles, or crystalline aggregates in solution, advanced electron microscopy techniques would be indispensable for their characterization. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is particularly well-suited for this purpose. By flash-freezing a thin film of the sample solution, Cryo-TEM allows for the visualization of the assemblies in a near-native, hydrated state, preventing the structural artifacts that can be caused by conventional drying and staining methods.

Cryo-TEM analysis could reveal:

The morphology and dimensions of any self-assembled structures.

The degree of order within the assemblies.

The influence of the trimethylsilyl group on the packing and morphology of the supramolecular structures.

While the formation of supramolecular assemblies by this specific compound is not documented in the available literature, its structural motifs are common in molecules known to self-assemble. beilstein-journals.org Therefore, the application of Cryo-TEM remains a relevant and powerful potential method for its advanced structural characterization, should such behavior be discovered.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like this compound.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, a DFT analysis would typically involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can provide highly accurate predictions of the molecule's total energy and other properties. For this compound, these calculations would be computationally more demanding than DFT but would yield more precise values for properties like bond energies, ionization potentials, and electron affinities. Such high-accuracy energy predictions are crucial for constructing a detailed picture of the molecule's thermodynamic stability and reaction energetics.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve calculating the forces between the atoms and using these forces to simulate their motion. This allows for the exploration of the molecule's conformational space, identifying the most stable conformers and the energy barriers between them. MD simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents.

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. For this compound, mapping the PES would involve systematically changing key dihedral angles (torsional angles) and calculating the energy at each point. This would reveal the locations of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting different conformers. The PES provides a comprehensive understanding of the molecule's conformational preferences and the pathways for conformational changes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, this would include:

NMR Spectroscopy: Calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This aids in the identification of functional groups and the interpretation of experimental vibrational spectra.

Electronic Spectroscopy: Calculation of electronic transitions to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the molecule's electronic structure and its interaction with light.

Without dedicated computational studies on this compound, the specific data for these analyses remains undetermined.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The intermolecular forces dictated by the structure of this compound are pivotal in determining its macroscopic properties, such as its crystalline packing and solubility. The molecule's architecture, featuring a hydroxyl group, two phenyl rings, and a trimethylsilyl-substituted phenyl ring, allows for a variety of non-covalent interactions. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting and quantifying these interactions.

Key intermolecular interactions involving this compound include:

Hydrogen Bonding: The hydroxyl group serves as a classic hydrogen bond donor and acceptor, leading to the formation of predictable supramolecular synthons. researchgate.netmdpi.com Computational models can predict the geometry and energy of these hydrogen bonds with considerable accuracy.

π-π Stacking: The presence of three aromatic rings suggests the likelihood of π-π stacking interactions, which are crucial in the formation of larger molecular assemblies. strath.ac.uknih.gov The specific arrangement of these rings (parallel-displaced, T-shaped, etc.) can be elucidated through computational energy surface scans.

C-H•••π Interactions: The numerous C-H bonds on the phenyl and methyl groups can act as weak hydrogen bond donors to the electron-rich π systems of the aromatic rings.

Molecular Dynamics (MD) simulations can further illuminate the dynamic behavior of this compound in different environments, predicting how these intermolecular forces guide the self-assembly process in solution or the formation of crystalline structures. mdpi.comnih.govresearchgate.netnih.govbohrium.com These simulations can model the spontaneous organization of molecules into larger, ordered supramolecular structures.

Interactive Data Table: Calculated Intermolecular Interaction Energies

The following table presents hypothetical yet plausible interaction energies for key dimeric configurations of this compound, as would be calculated using DFT methods. These values are illustrative and based on typical energies for such interactions in similar molecular systems. strath.ac.uknih.gov

| Interaction Type | Dimeric Configuration | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | O-H•••O | -5.8 |

| π-π Stacking | Parallel-Displaced Phenyl-Phenyl | -2.5 |

| π-π Stacking | T-shaped Phenyl-Phenyl | -2.1 |

| C-H•••π | Methyl C-H to Phenyl Ring | -0.9 |

| Si-C•••π | Silyl-Aryl to Phenyl Ring | -1.2 |

Rational Design of Derivatives Based on Computational Predictions

The true power of computational chemistry lies in its predictive capabilities, enabling the in silico design of novel molecules with desired properties. nih.govnih.govresearchgate.net By modifying the core structure of this compound, it is possible to fine-tune its intermolecular interactions and, consequently, its material properties. Computational predictions can guide these modifications, saving significant time and resources in synthetic efforts.

For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the strength of π-π stacking and hydrogen bonding interactions. Replacing the trimethylsilyl group with other silyl (B83357) moieties of varying steric bulk can influence crystal packing and solubility.

Detailed Research Findings from Hypothetical Computational Screening:

A hypothetical computational screening study could explore a series of derivatives of this compound to identify candidates with enhanced supramolecular assembly properties. The study might involve:

Derivative Design: A library of virtual derivatives is created by systematically modifying the parent structure. Modifications could include halogenation of the phenyl rings, introduction of alkoxy groups, or alteration of the silyl substituent.

Interaction Energy Calculations: DFT calculations are performed on dimers of each derivative to quantify the strength of key intermolecular interactions.

Crystal Structure Prediction: For the most promising candidates, crystal structure prediction (CSP) algorithms can be employed to forecast the most likely crystalline polymorphs and their packing motifs. nih.govscispace.com

Interactive Data Table: Predicted Properties of Designed Derivatives

This table illustrates the kind of predictive data that could be generated from such a computational study. The predicted changes in interaction energies are relative to the parent this compound molecule.

| Derivative | Modification | Predicted Change in H-Bond Energy (kcal/mol) | Predicted Change in π-π Stacking Energy (kcal/mol) | Predicted Dominant Supramolecular Synthon |

| 1 | 4'-Fluoro substitution on a benzhydryl phenyl ring | +0.2 | -0.5 | O-H•••O chain |

| 2 | 4'-Methoxy substitution on a benzhydryl phenyl ring | -0.3 | +0.4 | π-stacked dimer |

| 3 | Replacement of Trimethylsilyl with Triethylsilyl | -0.1 | -0.2 | Sterically hindered packing |

| 4 | 3',5'-Difluoro substitution on a benzhydryl phenyl ring | +0.4 | -1.0 | Herringbone π-stacking |

These computational approaches provide a rational and efficient pathway for the design of new organosilicon materials. nih.gov By understanding and predicting the intermolecular interactions and supramolecular chemistry of this compound and its analogues, researchers can tailor molecules for specific applications in materials science and medicinal chemistry. acs.org

Conclusion

α-(4-(Trimethylsilyl)phenyl)benzhydrol stands as a molecule of interest at the confluence of benzhydrol and organosilicon chemistry. While specific research on this compound is still emerging, its synthesis is readily achievable through fundamental organic reactions. Its structure suggests potential as a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical science. Further investigation into the reactivity and properties of this compound is warranted to fully explore its synthetic utility and potential contributions to the development of novel functional molecules.

Chemical Transformations and Derivatization

Modification of the Benzhydrol Moiety

The benzhydrol group, characterized by a hydroxyl-bearing carbon connected to two phenyl rings, offers several avenues for chemical modification. These include reactions at the hydroxyl group and electrophilic substitution on the aromatic rings.

Esterification and Etherification Reactions

The hydroxyl group of alpha(4-(Trimethylsilyl)phenyl)benzhydrol can readily undergo esterification with various carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of a catalyst or a coupling agent. These reactions lead to the formation of the corresponding esters, which can significantly alter the molecule's physical and chemical properties. For instance, esterification can be used to introduce long alkyl chains, photosensitive groups, or biologically active carboxylic acid moieties.

Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to convert the hydroxyl group into an ether linkage. This is typically achieved by first deprotonating the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. This process allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic environment around the benzhydrol core.

Table 1: Representative Esterification and Etherification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic Anhydride | alpha(4-(Trimethylsilyl)phenyl)benzhydryl acetate | Esterification |

| This compound | Benzoyl Chloride | alpha(4-(Trimethylsilyl)phenyl)benzhydryl benzoate | Esterification |

| Sodium salt of this compound | Methyl Iodide | 1-methoxy-1,1-diphenyl-1-(4-(trimethylsilyl)phenyl)methane | Etherification |

Halogenation and Nitration of Aromatic Rings

The phenyl rings of the benzhydrol moiety are susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. These reactions introduce halogen atoms (e.g., bromine, chlorine) or nitro groups onto the aromatic rings, respectively. The position of substitution is directed by the existing substituents on the ring. The bulky nature of the rest of the molecule can influence the regioselectivity of these reactions.

Halogenation is typically carried out using a halogenating agent in the presence of a Lewis acid catalyst. The resulting aryl halides are valuable intermediates for further functionalization, for example, in cross-coupling reactions. Nitration is generally achieved using a mixture of nitric acid and sulfuric acid. The introduced nitro groups can be subsequently reduced to amino groups, providing a handle for a variety of further chemical modifications.

Formation of Carbonyl Derivatives

Oxidation of the tertiary alcohol in this compound is not a straightforward process to yield a simple carbonyl derivative without cleavage of carbon-carbon bonds. However, under specific oxidative conditions, it is conceivable that the benzhydrol moiety could undergo rearrangement or fragmentation. More commonly, the related secondary alcohol, benzhydrol, can be oxidized to the corresponding ketone, benzophenone (B1666685). In the context of this compound, the synthetic focus is often on the reactions of the hydroxyl group or the trimethylsilyl (B98337) group rather than its oxidation. However, the synthesis of the corresponding ketone, (4-(trimethylsilyl)phenyl)(phenyl)methanone, can be achieved through alternative synthetic routes, for instance, via a Friedel-Crafts acylation of trimethylsilylbenzene with benzoyl chloride.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the phenyl ring is a key functional handle that allows for a range of transformations unique to organosilicon chemistry.

Desilylation Reactions and Subsequent Functionalization

The carbon-silicon bond in aryltrimethylsilanes can be selectively cleaved under various conditions, a process known as desilylation. This reaction can be initiated by electrophiles (protodesilylation, halodesilylation) or nucleophiles (fluoride-induced desilylation).

Protodesilylation , the replacement of the trimethylsilyl group with a hydrogen atom, can be achieved by treatment with a strong acid, such as trifluoroacetic acid. This reaction effectively removes the silyl (B83357) group, yielding the parent benzhydrol.

Halodesilylation allows for the direct replacement of the trimethylsilyl group with a halogen atom (e.g., bromine or iodine) by treatment with the corresponding halogenating agent, such as bromine or iodine monochloride. This provides a regioselective method for introducing a halogen onto the aromatic ring at the position formerly occupied by the silyl group.

Fluoride-mediated desilylation is a particularly mild and efficient method that utilizes a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of fluoride for silicon drives the cleavage of the C-Si bond, typically generating a transient carbanion that can be trapped by an electrophile. This allows for the introduction of a wide range of functional groups in a one-pot procedure.

Table 2: Desilylation and Subsequent Functionalization Reactions

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Trifluoroacetic Acid | Benzhydrol | Protodesilylation |

| This compound | Bromine | alpha-(4-Bromophenyl)benzhydrol | Bromodesilylation |

| This compound | TBAF, then D₂O | alpha-(4-Deuteriophenyl)benzhydrol | Deuterodesilylation |

Silicon-Mediated Coupling Reactions

The trimethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama and Kumada couplings, which are powerful tools for the formation of new carbon-carbon bonds.

The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride activator. In this context, the this compound could potentially be coupled with various aryl or vinyl halides. However, for the trimethylsilyl group to be an effective coupling partner, activation with a fluoride source is typically required.

The Kumada coupling , on the other hand, utilizes a Grignard reagent and an organic halide with a palladium or nickel catalyst. While the trimethylsilyl group itself is not directly involved as a coupling partner in the traditional Kumada reaction, the presence of the silyl group can influence the electronic properties of the aromatic ring. More relevantly, the corresponding aryl halide (e.g., alpha-(4-bromophenyl)benzhydrol, obtained via halodesilylation) could be a substrate for a Kumada coupling with a Grignard reagent. Conversely, a Grignard reagent could be prepared from the corresponding aryl bromide, which could then participate in a Kumada coupling with another aryl halide.

These silicon-mediated coupling reactions provide a versatile platform for the synthesis of more complex, poly-aromatic structures derived from this compound, expanding its utility as a building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Rings (e.g., Suzuki, Heck, Sonogashira)

The aromatic rings of alpha-(4-(trimethylsilyl)phenyl)benzhydrol can be functionalized using powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For these reactions to occur on the phenyl rings of the target molecule, it must first be converted into an aryl halide or a related derivative with a suitable leaving group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net To make alpha-(4-(trimethylsilyl)phenyl)benzhydrol amenable to this reaction, one of the phenyl rings would first need to be halogenated, for instance, through electrophilic aromatic substitution to introduce a bromine or iodine atom. Alternatively, the hydroxyl group could be transformed into a triflate. The resulting aryl halide or triflate could then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. The trimethylsilyl group can also be converted into a boronic acid, making that phenyl ring the nucleophilic partner in a Suzuki coupling. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com Similar to the Suzuki coupling, the benzhydrol scaffold would require prior functionalization to an aryl halide or triflate. The resulting compound could then react with various alkenes to introduce vinyl groups onto the aromatic rings. The reaction is known for its high stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org Again, conversion of one of the phenyl rings of alpha-(4-(trimethylsilyl)phenyl)benzhydrol to a halide would be the initial step. The subsequent Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The trimethylsilyl group on the other phenyl ring can also serve as a precursor for an alkyne, which could then participate in Sonogashira reactions. gelest.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Structurally Similar Compounds

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference(s) |

| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Biphenyl derivative | pitt.edu |

| Heck | Aryl Iodide | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative | mdpi.com |

| Sonogashira | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene derivative | wikipedia.org |

| Suzuki-Miyaura | Diarylmethyl Ester | Arylboronic Acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl), K₂CO₃ | Triarylmethane | nih.gov |

| Heck | Aryl Bromide | Methyl Acrylate | Pd EnCat, Na₂CO₃, Bu₄NCl | Methyl Cinnamate derivative | organic-chemistry.org |

| Sonogashira | Aryl Bromide | Trimethylsilylacetylene | Pd(PPh₃)₂, CuI, Et₃N | Aryl-alkynylsilane | wikipedia.org |

Synthesis of Heterocyclic Derivatives Incorporating the Compound's Skeleton

The benzhydrol moiety of alpha-(4-(trimethylsilyl)phenyl)benzhydrol can serve as a precursor for the synthesis of various heterocyclic compounds. The hydroxyl group can be a handle for cyclization reactions, leading to the formation of oxygen, nitrogen, or sulfur-containing rings.

Oxygen-Containing Heterocycles: Dehydrative cyclization of diarylmethanol derivatives can lead to the formation of furan (B31954) or pyran rings, depending on the nature of the other reactant and the reaction conditions. For instance, reaction with a suitable 1,3-dicarbonyl compound in the presence of an acid catalyst can initiate a cascade of reactions leading to a furan derivative. Additionally, intramolecular O-H insertion reactions of diazo compounds derived from the benzhydrol can yield tetrahydrofuran (B95107) derivatives. pku.edu.cn

Nitrogen-Containing Heterocycles: The hydroxyl group can be substituted by an amino group or other nitrogen-containing nucleophiles to form precursors for nitrogen heterocycles. For example, conversion of the hydroxyl group to a good leaving group followed by reaction with an amine can yield an amino derivative, which can then undergo intramolecular cyclization to form pyrrolidines or piperidines. uow.edu.au Metal-catalyzed dehydrative cyclization of β- or γ-hydroxy amides is another route to nitrogen-containing heterocycles like oxazolines and oxazines. pitt.edu

Sulfur-Containing Heterocycles: Similarly, sulfur-containing heterocycles can be synthesized by introducing a thiol group in place of the hydroxyl group. The resulting thio-benzhydrol derivative can then be subjected to cyclization reactions. For instance, reaction with an appropriate electrophile can lead to the formation of thiophene (B33073) or thiane (B73995) derivatives. Oxidative carbon-hydrogen bond functionalization of vinyl sulfides derived from the benzhydrol can also lead to sulfur-containing heterocycles. nih.gov

Table 2: Examples of Heterocycle Synthesis from Diaryl- or Diarylmethanol-like Precursors

| Heterocycle Type | Precursor Type | Key Reaction | Resulting Heterocycle | Reference(s) |

| Oxygen | β-Keto α-diazo carbonyl compound | Rh₂(OAc)₄-catalyzed O-H insertion | Tetrahydrofuran derivative | pku.edu.cn |

| Oxygen | Phenol derivative and aryne | C-O bond formation | Benzo-fused oxygen heterocycle | nih.gov |

| Nitrogen | β-Hydroxy amide | Metal-catalyzed dehydrative cyclization | Oxazoline | pitt.edu |

| Nitrogen | Aziridine and imine | Copper-catalyzed ring expansion | Imidazolidine | frontiersin.org |

| Sulfur | Vinyl sulfide | DDQ-mediated oxidative C-H cleavage | Tetrahydrothiopyrone | nih.gov |

| Sulfur | 2-Halophenylacetic acid, sulfur, amine | Three-component cyclization | Benzodisulfide heterocycle | researchgate.net |

Polymerization Initiators or Monomers Based on alpha-(4-(Trimethylsilyl)phenyl)benzhydrol

The structure of alpha-(4-(trimethylsilyl)phenyl)benzhydrol suggests its potential use in polymer chemistry, either as a polymerization initiator or as a monomer for the synthesis of novel polymers.

Polymerization Initiators: Benzhydrol derivatives can act as initiators for cationic polymerization. nii.ac.jp The hydroxyl group, upon protonation or reaction with a Lewis acid, can be eliminated to form a stable benzhydryl carbocation. This carbocation can then initiate the polymerization of vinyl monomers like styrenes or vinyl ethers. The presence of the trimethylsilyl group on one of the phenyl rings may influence the stability and reactivity of the initiating carbocation.

Monomers for Polymerization: The alpha-(4-(trimethylsilyl)phenyl)benzhydrol molecule can be functionalized to introduce polymerizable groups. For example, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to form a vinyl monomer. This silyl-containing monomer could then undergo free radical polymerization to produce polymers with pendant benzhydryl and trimethylsilyl groups. tandfonline.com Such polymers may exhibit interesting thermal and optical properties due to the bulky side groups. Alternatively, the hydroxyl group could be used in polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively. researchgate.net

Table 3: Potential Polymerization Applications of alpha-(4-(Trimethylsilyl)phenyl)benzhydrol Derivatives

| Polymerization Type | Role of Derivative | Potential Monomer/Initiator | Resulting Polymer Type | Reference(s) |

| Cationic Polymerization | Initiator | alpha-(4-(Trimethylsilyl)phenyl)benzhydryl cation | Polystyrene, Poly(vinyl ether) | nii.ac.jp |

| Free Radical Polymerization | Monomer | (alpha-(4-(Trimethylsilyl)phenyl)benzhydryl) acrylate | Polyacrylate with pendant groups | tandfonline.commcmaster.ca |

| Polycondensation | Monomer | alpha-(4-(Trimethylsilyl)phenyl)benzhydrol | Polyester, Polyurethane | researchgate.net |

Potential Non Medical Applications and Functional Material Development

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The molecular structure of alpha(4-(Trimethylsilyl)phenyl)benzhydrol, featuring a chiral center at the carbinol carbon, suggests a theoretical potential for its use in asymmetric synthesis. However, there is a notable absence of published research demonstrating its application as a chiral auxiliary or ligand.

There is currently no available data to suggest that this compound has been successfully employed as a ligand in metal-catalyzed asymmetric synthesis. The steric bulk provided by the two phenyl groups and the trimethylsilylphenyl group could, in principle, create a chiral environment around a metal center, but its efficacy in inducing enantioselectivity in catalytic reactions remains undocumented.

Similarly, the potential for this compound to act as an organocatalyst has not been explored in the available literature. While chiral alcohols can sometimes participate in organocatalytic transformations, there are no specific examples or studies involving this particular silyl-substituted benzhydrol.

Precursor for Advanced Materials

The presence of a trimethylsilyl (B98337) group and a hydroxyl functional group suggests that this compound could serve as a monomer or a modifying agent in the synthesis of advanced materials. However, concrete examples of its incorporation into polymers, photoresists, or optoelectronic components are not found in current scientific publications.

While the synthesis of silyl-modified polymers is a broad and active area of research, there is no specific mention of the use of this compound as a monomer or precursor. The hydroxyl group could potentially be used as an initiation site for polymerization or for grafting onto existing polymer backbones, and the trimethylsilyl group could enhance properties such as thermal stability or solubility in nonpolar solvents. However, these possibilities remain theoretical in the absence of direct research.

The photosensitive properties of this compound have not been characterized in the available literature. Therefore, its potential for use in photoresist formulations, which rely on the photochemical transformation of components to create patterns, is currently unknown.

The photophysical properties, such as conjugation and luminescence, of this compound are not documented. While aromatic compounds, particularly those with extended pi systems, can exhibit interesting optoelectronic behavior, there is no data to confirm if this compound is conjugated or luminescent. Consequently, its application as a component in optoelectronic materials has not been established.

Application in Fine Chemical Synthesis as a Key Intermediate

The benzhydrol moiety is a well-established pharmacophore and a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the hydroxyl group allows for a range of chemical transformations. For instance, benzhydrols are precursors to diphenylmethyl (benzhydryl) ethers and esters, which are found in numerous bioactive molecules.

The trimethylsilyl group on the phenyl ring offers a site for further functionalization, making this compound a potentially valuable intermediate. The silicon-carbon bond can be cleaved under specific conditions to introduce other functional groups, or the silyl (B83357) group can influence the reactivity of the aromatic ring, directing subsequent electrophilic substitution reactions. This dual functionality allows for the synthesis of complex molecules with precise control over their architecture.

Table 1: Potential Transformations of this compound as a Synthetic Intermediate

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Substituted benzophenones |

| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Benzhydryl ethers |

| Esterification | Fischer esterification (acid catalyst, carboxylic acid) | Benzhydryl esters |

| Silyl Group Modification | Electrophilic substitution (e.g., halogenation, nitration) | Further functionalized aryl silanes |

| Desilylation/Functionalization | Protic acids or fluoride (B91410) sources followed by electrophiles | Substituted benzhydrols |

Development of Novel Reagents or Building Blocks in Organic Synthesis

The combination of the hydroxyl and trimethylsilyl functionalities in this compound makes it a candidate for the development of novel reagents and building blocks in organic synthesis. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

Moreover, the trimethylsilyl group can be exploited in various silicon-based cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds. This would allow for the introduction of the benzhydrol moiety onto other molecular scaffolds. The steric bulk of the benzhydrol group, influenced by the silyl substituent, could also be utilized to induce stereoselectivity in certain reactions, making it a potentially useful chiral auxiliary or ligand for asymmetric synthesis, assuming the compound can be resolved into its enantiomers.

The development of silyl-containing reagents is an active area of research, as they often exhibit unique reactivity and selectivity. For instance, the electronic effects of the trimethylsilyl group can modulate the properties of the benzhydrol system, potentially leading to reagents with tailored reactivity profiles.

Host-Guest Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry often utilizes molecules with well-defined cavities or recognition sites to bind to other "guest" molecules through non-covalent interactions. While there is no specific literature detailing the host-guest chemistry of this compound, its structural features suggest potential relevance.

The aromatic rings of the benzhydrol core can participate in π-π stacking interactions, a common feature in molecular recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling interactions with a variety of guest molecules. The trimethylsilyl group, being relatively nonpolar and bulky, could influence the shape of a potential binding pocket and participate in van der Waals interactions.

It is conceivable that derivatives of this compound could be designed to act as hosts for specific guest molecules. For instance, by incorporating this unit into a larger macrocyclic structure, a cavity suitable for binding small organic molecules or ions could be created. The trimethylsilyl group could be a modifiable handle to tune the solubility and electronic properties of such a host molecule. Molecular recognition studies involving analogous aromatic alcohols have demonstrated the importance of these non-covalent interactions in achieving selective binding.

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Moiety | Potential Guest Molecules |

| Hydrogen Bonding | Hydroxyl group | Alcohols, amines, carboxylic acids |

| π-π Stacking | Phenyl rings | Aromatic compounds, electron-deficient/rich arenes |

| Van der Waals Forces | Trimethylsilyl group, entire molecule | Alkanes, other nonpolar molecules |

Green Chemistry Principles in the Synthesis and Transformations of Alpha 4 Trimethylsilyl Phenyl Benzhydrol

Solvent-Free Synthesis and Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates pollution, reduces health and safety hazards, and can simplify purification processes. For a compound like alpha(4-(Trimethylsilyl)phenyl)benzhydrol, which is likely synthesized via a Grignard reaction, solvent-free approaches such as mechanochemistry are highly relevant.

Mechanochemical synthesis, which utilizes mechanical energy from ball milling or grinding to initiate and sustain chemical reactions, has emerged as a powerful technique for solvent-free synthesis. While traditional Grignard reactions are heavily reliant on anhydrous ether solvents to stabilize the organomagnesium reagent, recent advancements have demonstrated the feasibility of preparing Grignard reagents under solvent-free or minimal-solvent conditions. This can be achieved through the direct mechanochemical activation of magnesium metal with an aryl halide.

A plausible solvent-free synthesis of this compound could involve the following steps:

Mechanochemical formation of the Grignard reagent: Milling magnesium turnings with 4-bromophenyltrimethylsilane in a ball mill to form the (4-(trimethylsilyl)phenyl)magnesium bromide reagent.

Solvent-free addition: Subsequent addition of benzaldehyde (B42025) to the milling jar and continued milling to facilitate the nucleophilic addition, yielding the magnesium alkoxide salt of the product.

Solid-state workup: Addition of a solid acid or a minimal amount of water to protonate the alkoxide and yield the final product, this compound.

This approach would significantly reduce the use of hazardous and volatile solvents like diethyl ether or tetrahydrofuran (B95107), aligning with the principles of green chemistry.